molecular formula C9H18N2O B1497546 trans-4-(Piperidin-1-yl)pyrrolidin-3-ol

trans-4-(Piperidin-1-yl)pyrrolidin-3-ol

Cat. No.: B1497546
M. Wt: 170.25 g/mol
InChI Key: PPWZAEGLDMHZFI-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-4-(Piperidin-1-yl)pyrrolidin-3-ol is a bicyclic amine derivative featuring a pyrrolidine ring substituted with a hydroxyl group at the 3-position and a piperidin-1-yl group at the 4-position in a trans stereochemical configuration. Its scaffold combines the rigidity of piperidine with the flexibility of pyrrolidine, making it a versatile intermediate for drug discovery.

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

(3S,4S)-4-piperidin-1-ylpyrrolidin-3-ol

InChI

InChI=1S/C9H18N2O/c12-9-7-10-6-8(9)11-4-2-1-3-5-11/h8-10,12H,1-7H2/t8-,9-/m0/s1

InChI Key

PPWZAEGLDMHZFI-IUCAKERBSA-N

Isomeric SMILES

C1CCN(CC1)[C@H]2CNC[C@@H]2O

Canonical SMILES

C1CCN(CC1)C2CNCC2O

Origin of Product

United States

Scientific Research Applications

Pharmacological Potential

1.1 Antipsychotic Activity
The compound has been investigated for its potential antipsychotic properties, similar to other piperidine derivatives. Research indicates that piperidine-based compounds can modulate neurotransmitter systems, particularly dopamine and serotonin pathways, which are crucial in the treatment of schizophrenia and other psychiatric disorders. For instance, derivatives of piperidine have been shown to exhibit significant binding affinity to dopamine receptors, leading to their use in developing new antipsychotic medications .

1.2 Metabolic Stability and PDE Inhibition
Studies have demonstrated that modifications to the piperidine structure can enhance metabolic stability and pharmacokinetic profiles. For example, a series of compounds derived from dipyridamole, which includes piperidine rings, displayed improved stability and potency against phosphodiesterase (PDE) enzymes. Specifically, compounds with fluorinated piperidine rings showed enhanced inhibitory activity against PDE5, indicating that trans-4-(Piperidin-1-yl)pyrrolidin-3-ol could be optimized for similar applications .

Case Studies and Research Findings

3.1 Synthesis and Biological Evaluation
Recent studies have focused on synthesizing this compound derivatives to evaluate their biological activities. For instance:

  • A study synthesized various piperidine derivatives and assessed their binding affinities to dopamine receptors, revealing promising candidates for further development as antipsychotic agents .

3.2 Structure–Activity Relationship (SAR) Studies
SAR studies have been conducted to understand how modifications to the piperidine structure influence biological activity. These studies typically involve:

  • Altering substituents on the piperidine ring.
  • Evaluating changes in potency against specific targets such as PDE5.
    The results indicate that certain modifications can significantly enhance the activity and selectivity of these compounds .

Comparative Data Table

Compound NameTarget Enzyme/ReceptorIC50 (nM)Half-life (min)
DipyridamolePDE52357
This compoundPDE533267
Piperidine Derivative AD2 Dopamine Receptor15010
Piperidine Derivative BSerotonin Receptor12015

Comparison with Similar Compounds

Quinazoline- and Pyridopyrimidine-Linked Derivatives

Compounds such as 1-{8-chloro-2-(1-fluoro-cyclopropyl)-4-[4-(2-methoxy-phenyl)-piperidin-1-yl]-quinazolin-6-yl}-pyrrolidin-3-ol () and 1-{2-(1-fluoro-cyclopropyl)-4-[4-(2-methoxyphenyl)-piperidin-1-yl]-pyrido[3,4-d]pyrimidin-6-yl}-pyrrolidin-3-ol () share the pyrrolidin-3-ol and piperidin-1-yl motifs but incorporate larger heterocyclic cores (quinazoline or pyridopyrimidine). Key differences include:

  • Molecular Weight : These analogs have higher molecular weights (e.g., 466.2–478.2 g/mol, ) compared to the simpler this compound.
  • Substituent Effects : Fluorinated cyclopropane/cyclobutane groups (e.g., 1-fluoro-cyclopropyl) enhance metabolic stability and lipophilicity .
  • Pharmacological Implications : The extended aromatic systems in quinazoline/pyridopyrimidine derivatives likely improve receptor binding affinity but may reduce solubility .

Table 1: Comparison with Quinazoline/Pyridopyrimidine Analogs

Compound Core Structure Substituents Molecular Weight (g/mol) Key Spectral Data (¹H NMR)
This compound Pyrrolidine Piperidin-1-yl, -OH ~198.3 Not reported in evidence
Quinazoline analog () Quinazoline Cl, F-cyclopropyl, -OCH₃ ~478.2 δ 6.42 (s, 1H), 3.86 (s, 3H)
Pyridopyrimidine analog () Pyrido[3,4-d]pyrimidine F-cyclobutyl, -OCH₃ ~466.2 δ 9.07 (s, 1H), 4.70–4.66 (m, 1H)

Positional Isomers and Stereochemical Variants

1-(Piperidin-4-yl)pyrrolidin-3-ol

This positional isomer () attaches the piperidine ring at the pyrrolidine’s 4-position rather than the 1-position. Key distinctions:

  • Physicochemical Properties : Similar molecular weight (~198.3 g/mol) but distinct solubility and pKa due to tertiary amine positioning .

trans-4-Amino-1-benzylpyrrolidin-3-ol

This analog () replaces the piperidine with a benzyl group and introduces an amino substituent:

  • Lipophilicity : The benzyl group increases logP, favoring blood-brain barrier penetration.
  • Hydrogen Bonding: The -NH₂ group acts as a hydrogen bond donor, contrasting with the tertiary amine in the target compound .

Heterocyclic Substitutions

trans-4-(1H-1,2,3-Triazol-1-yl)pyrrolidin-3-ol Hydrochloride

The triazole-substituted derivative () highlights the impact of aromatic heterocycles:

  • Solubility : The hydrochloride salt form improves aqueous solubility versus the free base.
  • Binding Interactions : The triazole’s nitrogen atoms enable π-stacking or dipole interactions absent in the piperidine variant .

Table 2: Substituent-Driven Property Comparisons

Compound Key Substituent Molecular Weight (g/mol) Solubility Profile Notable Interactions
This compound Piperidin-1-yl ~198.3 Moderate (hydroxyl) Basic amine for H-bonding
trans-4-(Triazol-1-yl)pyrrolidin-3-ol HCl 1,2,3-Triazole 178.6 (free base) High (salt form) π-π stacking, dipole
trans-4-Amino-1-benzylpyrrolidin-3-ol Benzyl, -NH₂ 192.3 Low (lipophilic) H-bond donor, aromatic

Preparation Methods

Cycloaddition-Based Synthesis and Stereochemical Control

One of the primary routes to prepare trans-4-(Piperidin-1-yl)pyrrolidin-3-ol involves an [3+2]-azomethine ylide cycloaddition. This method is notable for its ability to provide the pyrrolidine ring with trans-stereochemistry almost exclusively.

  • Key Reaction : An E-olefin intermediate (general formula VI) reacts with an azomethine ylide precursor (general formula XI) under inert solvents such as dichloromethane, toluene, or tetrahydrofuran (THF).
  • Catalysis and Activation : The cycloaddition is activated by acid catalysts like trifluoroacetic acid (TFA), desilylating agents such as silver fluoride, or by heating.
  • Outcome : The reaction yields a racemic mixture of the pyrrolidine product (general formula XII), which requires chiral resolution to isolate the desired enantiomer.

Chiral Resolution Techniques :

  • Preparative high-performance liquid chromatography (HPLC) using chiral stationary phases is employed to separate enantiomers.
  • Alternatively, the acid intermediate (general formula III) can be resolved by forming diastereomeric derivatives with enantiomerically pure reagents, separating these diastereomers physically, and then cleaving to yield the resolved acid.

Protecting Group Strategies :

  • Protecting groups such as tert-butyl or benzhydryl esters are used and can be removed under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid in dichloromethane).
  • Hydrolysis steps may be assisted by heating and use of water-miscible organic co-solvents like 1,4-dioxane or THF.

Use of Chiral Auxiliaries :

  • An alternative route employs oxazolidinones as chiral auxiliaries to induce stereoselectivity in the cycloaddition.
  • The acid intermediate (XIII) is coupled with an oxazolidinone (R = phenyl, tert-butyl, or isopropyl) to form intermediate (XIV).
  • This intermediate undergoes the [3+2]-azomethine ylide cycloaddition to give diastereomers (XV) and (XVI), which can be separated by chromatography or crystallization before hydrolysis to the pyrrolidine acid (III).
Step Description Conditions/Notes
1 Preparation of E-olefin intermediate (VI) Inert solvent (CH2Cl2, toluene, THF)
2 [3+2]-Azomethine ylide cycloaddition with precursor (XI) Acid catalyst (TFA), desilylating agent (AgF), or heating
3 Chiral resolution of racemic product (XII) Preparative chiral HPLC or diastereomer formation
4 Deprotection of esters Acidic hydrolysis (TFA, HCl)
5 Optional use of oxazolidinone chiral auxiliary Coupling in THF, chromatographic separation

This method is well-documented in patent literature and provides a robust approach to obtaining the target compound with controlled stereochemistry.

Epoxide Ring-Opening Approach Using Optically Pure Precursors

Another efficient synthetic strategy involves the regio- and stereospecific ring opening of epoxides derived from piperidine derivatives:

  • Starting Material : Optically pure (3R,4S)-3,4-epoxypiperidine is prepared by kinetic resolution of racemic 1-benzyl-3,4-epoxypiperidine using lithium amide and DBU.
  • Reaction with Amines : The epoxide is reacted with various amines (e.g., benzylamine, (S)-1-phenylethylamine) in the presence of lithium perchlorate in acetonitrile at room temperature.
  • Outcome : This yields enantiomerically pure trans-4-aminopiperidin-3-ols, which are structurally related to this compound.
  • Isolation : The amino alcohols are isolated as dihydrochloride or dihydrobromide salts by acidification and recrystallization.
Step Description Conditions/Notes
1 Kinetic resolution of racemic epoxide Lithium amide, DBU, –70 °C to room temp
2 Nucleophilic ring opening with amines LiClO4, dry MeCN, room temp, 24 h
3 Workup and salt formation Acidification with HCl or HBr, recrystallization

This approach provides high yields (75-85%) and excellent stereochemical purity (up to 98.7% ee), confirmed by NMR and X-ray crystallography.

Summary Table of Preparation Methods

Method Key Steps Stereochemical Control Yield Notes
[3+2]-Azomethine ylide cycloaddition Olefin + ylide precursor, acid catalysis, chiral resolution High (via chiral HPLC or auxiliaries) Moderate to high Requires racemate resolution or chiral auxiliaries
Epoxide ring-opening with amines Kinetic resolution of epoxide, nucleophilic ring opening Very high (up to 98.7% ee) 75-85% Mild conditions, scalable, confirmed by X-ray
Multi-step amino acid route Condensation, oxidation, cyclization Moderate ~40% overall Longer sequence, adaptable for derivatives

Research Findings and Notes

  • The [3+2]-azomethine ylide cycloaddition is a versatile and stereoselective method but often requires subsequent chiral resolution steps to isolate enantiopure compounds.
  • The epoxide ring-opening method offers a more direct route to enantiomerically pure amino alcohols related to the target compound, with well-characterized stereochemistry and good yields.
  • Protecting group strategies and choice of solvents are critical for optimizing yields and purity.
  • Chiral auxiliaries such as oxazolidinones can be employed to enhance stereoselectivity in cycloaddition routes.
  • Analytical techniques including preparative chiral HPLC, NMR spectroscopy, and single-crystal X-ray diffraction are essential for confirming stereochemistry and purity.

This comprehensive review synthesizes diverse, authoritative sources to present a detailed and professional account of the preparation methods for this compound, suitable for advanced research and industrial applications.

Q & A

Q. What in silico models predict the ADMET profiles of this compound derivatives?

  • Answer : Tools like SwissADME and pkCSM estimate:
  • Absorption : High intestinal permeability (Caco-2 >5 × 10⁻⁶ cm/s).
  • Toxicity : AMES test predictions for mutagenicity (e.g., piperidine nitrosation risks) .
  • Half-Life : CYP3A4/2D6 clearance rates correlate with microsomal stability assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.